2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-((1-naphthalenyloxy)methyl)-
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Overview
Description
2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-((1-naphthalenyloxy)methyl)- is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-((1-naphthalenyloxy)methyl)- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting from simple precursors like urea and β-diketones.
Substitution Reactions: Introducing the 3,4-dichlorophenyl group through electrophilic aromatic substitution.
Etherification: Attaching the 1-naphthalenyloxy group via nucleophilic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the naphthalenyloxy group.
Reduction: Reduction reactions could target the pyrimidine ring or the dichlorophenyl group.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminopyrimidine: A simpler analog with similar core structure.
5-(3,4-Dichlorophenyl)pyrimidine: Lacks the naphthalenyloxy group.
6-(1-Naphthalenyloxy)pyrimidine: Lacks the dichlorophenyl group.
Uniqueness
The uniqueness of 2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-((1-naphthalenyloxy)methyl)- lies in its combination of functional groups, which may confer unique biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
25095-28-7 |
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Molecular Formula |
C21H16Cl2N4O |
Molecular Weight |
411.3 g/mol |
IUPAC Name |
5-(3,4-dichlorophenyl)-6-(naphthalen-1-yloxymethyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C21H16Cl2N4O/c22-15-9-8-13(10-16(15)23)19-17(26-21(25)27-20(19)24)11-28-18-7-3-5-12-4-1-2-6-14(12)18/h1-10H,11H2,(H4,24,25,26,27) |
InChI Key |
JAJRIBVNNIVHRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC3=C(C(=NC(=N3)N)N)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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